Cas no 882-36-0 (N-benzyl-3-oxobutanamide)

N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide
882-36-0
C11H13NO2
191.226423025131
MFCD00026260
40190
87558239

N-benzyl-3-oxobutanamide Properties

Names and Identifiers

    • N-Benzyl-3-oxobutanamide
    • AAPCT
    • Pigment assistant YH160
    • Acetoaceticbenzylamide
    • N-Benzylacetoacetamide (AABA)
    • N-Benzylacetoacetamide
    • Benzyl Acetoacetic Amide
    • ACETOACETBENZYLAMIDE
    • ACETOACET-BENZYLAMINE
    • Acetoacetobenzylamide
    • benzyl acetoacetamide
    • N-(phenylmethyl)acetoacetamide
    • N-ACETOACETYLBENZYLAMINE
    • N-Benzyl-3-oxobutyramide
    • N-benzyl-acetoacetamide
    • Butanamide, 3-oxo-N-(phenylmethyl)-
    • N-Acetoacetabenzylamine
    • T6Y9L5W6QO
    • 3-oxo-N-benzylbutanamide
    • Acetoacetamide, N-benzyl-
    • NSC60240
    • N-Benzylacetoacetamid
    • Maybridge1_002517
    • DivK1c_001269
    • HMS548K09
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Acetoacetamide, N-benzyl
    • N-benzyl-3-oxobutanamide
    • 3-Oxo-N-(phenylmethyl)butanamide (ACI)
    • Acetoacetamide, N-benzyl- (7CI, 8CI)
    • NSC 60240
    • 882-36-0
    • NS00039248
    • AKOS000165151
    • UNII-T6Y9L5W6QO
    • MFCD00026260
    • STK523526
    • CS-W015848
    • B2808
    • CDS1_000229
    • AS-11420
    • SR-01000525562
    • NSC-60240
    • EINECS 212-928-5
    • SR-01000525562-1
    • SCHEMBL7126303
    • 3-OXO-N-(PHENYLMETHYL)BUTANAMIDE
    • DTXSID9061257
    • D77780
    • +Expand
    • MFCD00026260
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • O=C(CC(C)=O)NCC1C=CC=CC=1

Computed Properties

  • 191.09500
  • 1
  • 2
  • 4
  • 191.095
  • 14
  • 207
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • 8
  • 0
  • 46.2

Experimental Properties

  • 1.67280
  • 46.17000
  • 1.522
  • 399.4 °C at 760 mmHg
  • 101.0 to 105.0 deg-C
  • 399.4 °C at 760 mmHg
  • 3108
  • White prismatic crystalline powder
  • Not determined
  • 1.0930

N-benzyl-3-oxobutanamide Security Information

N-benzyl-3-oxobutanamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-benzyl-3-oxobutanamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003T88-5g
N-Benzyl-3-oxobutanamide
882-36-0 98%
5g
$4.00 2024-04-20
A2B Chem LLC
AB77048-5g
N-Benzylacetoacetamide
882-36-0 98%
5g
$4.00 2024-04-19
Aaron
AR003TGK-5g
N-Benzyl-3-oxobutanamide
882-36-0 98%
5g
$3.00
abcr
AB249718-25g
N-Benzylacetoacetamide, 98%; .
882-36-0 98%
25g
€99.10
Alichem
A019139698-500g
N-Benzyl-3-oxobutanamide
882-36-0 97%
500g
$847.44 2023-08-31
Ambeed
A833337-5g
N-Benzylacetoacetamide
882-36-0 98%
5g
$5.0
Apollo Scientific
OR54477-25g
N-Benzylacetoacetamide
882-36-0 98%
25g
£34.00 2023-04-13
Chemenu
CM276499-500g
N-Benzyl-3-oxobutanamide
882-36-0 95+%
500g
$741
eNovation Chemicals LLC
D519605-25g
N-Benzyl-3-oxobutanaMide
882-36-0 97%
25g
$395 2022-09-06
TRC
B222950-250mg
Benzyl Acetoacetic Amide
882-36-0
250mg
$ 64.00 2023-04-18

N-benzyl-3-oxobutanamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Manganese(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Toluene
Reference
Transesterification of β-keto esters catalyzed by transition metal complexes in a novel heterogeneous way
Kantam, M. Lakshmi; et al, Catalysis Letters, 1999, 62(1), 67-69

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Acetonitrile ;  3 h, rt
1.3 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Reference
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Circuit 4

Reaction Conditions
1.1 1 min, 178 °C
Reference
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; et al, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
Mild and high-yielding synthesis of β-keto esters and β-ketoamides
Sridharan, Vellaisamy; et al, Synthesis, 2010, (6), 1053-1057

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane
Reference
Chemoenzymic aminolysis and ammonolysis of β-ketoesters
Garcia, Maria Jesus; et al, Tetrahedron Letters, 1993, 34(38), 6141-2

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Reference
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Polyethylene glycol ;  1.5 h, 120 °C
Reference
Facile eco-friendly synthesis of novel chromeno[4,3-b]pyridine-2,5-diones and evaluation of their antimicrobial and antioxidant properties
Jaggavarapu, Satyanarayana Reddy; et al, Journal of Chemical Sciences (Bangalore, 2014, 126(1), 187-195

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Reference
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
New transformations from a 3-silyloxy-2-aza-1,3-diene: consecutive Zr-mediated retro-Brook rearrangement and reactions with electrophiles
Gandon, Vincent; et al, Tetrahedron, 2000, 56(26), 4467-4472

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Reference
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  reflux
Reference
2,2-Dimethyl-1,3-dioxane-4,6-dione - First Update to document cited in CA149:245849
Yonemitsu, Osamu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Methanol
Reference
Radiation-controlled electroluminescence in triple-band emitting electroluminescent materials
Singh, Geeta; et al, Indian Journal of Physics, 1992, (3), 387-90

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, rt
2.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Xylene ;  30 min, 145 °C
2.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Reference
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
2.1 Solvents: Acetonitrile ;  3 h, rt
3.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Methanol
Reference
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol
Reference
Effects of coreagents on the reactions of alcohols with 6-methyl-1,3-oxazin-2,4(3H)-diones
Singh, Harjit; et al, Indian Journal of Chemistry, 1992, (7), 387-90

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: 1-Butanol
Reference
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Ethanol
Reference
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

N-benzyl-3-oxobutanamide Raw materials

N-benzyl-3-oxobutanamide Preparation Products

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